Bicyclo[2.1.1]hexan-2-one
Description
Properties
IUPAC Name |
bicyclo[2.1.1]hexan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-3-4-1-5(6)2-4/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKFOXYVSDYYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467135 | |
| Record name | Bicyclo[2.1.1]hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5164-64-7 | |
| Record name | Bicyclo[2.1.1]hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[2.1.1]hexan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexan-2-one typically involves a [2+2] cycloaddition reaction. One common method is the photochemical [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specific equipment and glassware, making it challenging to scale up . Another approach involves the use of photocatalytic cycloaddition reactions, which provide access to various substitution patterns on the bicyclo[2.1.1]hexane scaffold .
Industrial Production Methods
Industrial production of this compound is still under development, with research focused on optimizing reaction conditions and improving yields. The use of photochemistry and catalytic methods shows promise for scalable production .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The rigid structure allows for selective substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be employed under mild conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include substituted bicyclo[2.1.1]hexanes, alcohols, ketones, and carboxylic acids .
Scientific Research Applications
Medicinal Chemistry Applications
Bioisosteric Properties
Bicyclo[2.1.1]hexan-2-one derivatives have been identified as promising bioisosteres for ortho- and meta-substituted benzenes. Their three-dimensional structure allows them to maintain biological activity while enhancing pharmacokinetic properties such as solubility and metabolic stability. This makes them valuable candidates in the development of new pharmaceuticals, particularly for compounds targeting complex biological pathways .
Case Study: Antiviral and Antiparasitic Agents
A notable application of this compound derivatives is their use in synthesizing analogs of nitazoxanide, an established antiviral and antiparasitic drug. The introduction of these bicyclic structures has been shown to improve the pharmacokinetic profiles of drug candidates, thereby increasing their chances of clinical success .
Synthetic Methodologies
Synthesis Techniques
The synthesis of bicyclo[2.1.1]hexan-2-ones typically involves innovative methodologies such as:
- Pinacol Coupling Reactions : A two-step procedure combining SmI₂-mediated transannular pinacol coupling with acid-catalyzed pinacol rearrangement has been successfully employed to prepare a variety of 1-substituted bicyclo[2.1.1]hexan-2-ones from cyclobutanedione derivatives .
- Photochemistry : Recent advances have utilized photochemical methods to create new bicyclo[2.1.1]hexane modules through [2 + 2] cycloaddition reactions, enabling the efficient derivatization of these compounds into diverse chemical spaces .
Structural Diversity and Functionalization
This compound serves as an excellent scaffold for further functionalization due to its structural characteristics:
- Postfunctionalization Strategies : Various functional groups can be introduced onto the bicyclic framework, allowing for the generation of complex molecular architectures. For example, the incorporation of silyl enol ethers has led to a range of new bicyclo[2.1.1]hexanes with potential applications in natural product synthesis and late-stage modifications of existing drugs .
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | This compound derivatives act as bioisosteres, enhancing drug properties |
| Synthesis Techniques | Effective synthesis via pinacol coupling and photochemical methods |
| Structural Diversity | Capable of extensive postfunctionalization leading to complex architectures |
Mechanism of Action
The mechanism of action of bicyclo[2.1.1]hexan-2-one involves its interaction with various molecular targets. The rigid structure allows for precise spatial orientation of functional groups, facilitating specific interactions with biological macromolecules. This can lead to improved binding affinity and selectivity in drug design . The compound’s effects are mediated through pathways involving radical relay mechanisms, supported by density functional theory calculations .
Comparison with Similar Compounds
Structural and Electronic Features
Bicyclo[2.1.1]hexan-2-one is compared with other bicyclic ketones (Table 1), focusing on ring strain, substituent positioning, and electronic transmission pathways:
Key Observations :
- The smaller [2.1.1] system places substituents farther from the carbonyl, reducing direct steric interactions but enabling electronic effects via conjugated bonds .
- Oxygenated analogs (e.g., 2-oxabicyclo[2.1.1]hexane) exhibit improved physicochemical properties compared to hydrocarbon counterparts .
Stereoselectivity in Hydride Reductions
Experimental studies reveal distinct diastereoselectivity trends (Table 2):
Mechanistic Insights :
- In this compound, remote electron-withdrawing groups (e.g., CN, COOCH₃) show attenuated syn-selectivity compared to norbornyl systems, highlighting the role of electronic transmission through cyclopropane bridges .
- Anti-selectivity in alkyl-substituted derivatives (e.g., R = CH₃) suggests competing steric/electronic effects .
Computational Predictability
Semi-empirical (MNDO, AM1) and DFT methods were evaluated for predicting facial selectivities (Table 3):
Biological Activity
Bicyclo[2.1.1]hexan-2-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential as a bioisostere for ortho-substituted phenyl rings. This article explores its biological activity, focusing on recent research findings, case studies, and comparative data regarding its efficacy and properties.
Overview of this compound
This compound (C6H8O) is characterized by a bicyclic structure that can influence its biological interactions. The compound serves as a saturated analogue of ortho-substituted benzene derivatives, which are prevalent in many pharmaceutical agents.
Biological Validation and Activity
Recent studies have demonstrated that this compound can act as a bioisostere, impacting solubility, lipophilicity, and metabolic stability of various compounds:
- Solubility : In agrochemical applications, replacing the ortho-benzene ring with bicyclo[2.1.1]hexane resulted in varied solubility outcomes:
- Lipophilicity : The replacement led to a decrease in calculated lipophilicity () by 0.7–1.2 units across several compounds, with minimal impact on experimental lipophilicity (log ) in most cases .
- Metabolic Stability : The incorporation of bicyclo[2.1.1]hexane affected metabolic stability differently across compounds:
Cancer Cell Viability Studies
A noteworthy study evaluated the biological activity of enantiomeric forms of bicyclo[2.1.1]hexane derivatives in cancer cell lines. The results indicated significant differences in cell viability based on the stereochemistry of the compounds, underscoring the importance of absolute configuration in drug design .
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods, including Lewis acid-catalyzed reactions and photocatalytic strategies, which have facilitated the production of enantioenriched scaffolds suitable for medicinal applications .
Comparative Data Table
| Compound | Solubility (μM) | Change | Metabolic Stability (CL_int) |
|---|---|---|---|
| Boscalid | 35 | Decrease by 0.7–1.2 | CL_int = 26 |
| Bixafen | 4 | Decrease by 0.7–1.2 | CL_int = Decreased |
| Fluxapyroxad | 27 | Decrease by 0.7–1.2 | CL_int = Decreased |
| Conivaptan | Increased | N/A | CL_int = 31 |
| Lomitapide | N/A | N/A | CL_int = Decreased |
Q & A
Q. What are the common synthetic routes to bicyclo[2.1.1]hexan-2-one, and how do experimental conditions influence yield?
this compound is typically synthesized via photocycloaddition of dienones (e.g., 1,5-hexadiene-3-one) under UV irradiation in inert solvents like pentane or pentane-ether mixtures. Reaction efficiency depends on lamp intensity (e.g., Hanovia 450-W), solvent purity, and nitrogen purging to prevent side reactions . Ring-expansion reactions using diazomethane on this compound derivatives can also yield bicycloheptanones, though steric effects and ring strain may limit reactivity .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic methods (NMR, IR) and X-ray crystallography. For example, the bicyclic framework of 3-bromo derivatives is validated via X-ray analysis of intermediates like 5,5-dimethylthis compound . Computational tools (e.g., InChIKey, SMILES) further aid in verifying molecular geometry .
Q. What role do bicyclo[2.1.1]hexanes play as bioisosteres in drug design?
1,2-Disubstituted bicyclo[2.1.1]hexanes serve as saturated bioisosteres for ortho-substituted benzenes, improving solubility and reducing metabolic instability in some cases. For example, replacing benzene in Conivaptan with bicyclo[2.1.1]hexane increased solubility from 5 μM to 14 μM and decreased intrinsic clearance (CLint) from 31 to 12 μL/min/mg .
Advanced Research Questions
Q. How does ring strain in this compound influence its reactivity in cycloaddition reactions?
The high ring strain (from fused cyclopropane and cyclobutane moieties) drives strain-release [2π + 2σ] cycloadditions. Sensitized bicyclo[1.1.0]butanes react with alkenes via energy transfer (e.g., visible-light photocatalysis) to form bicyclo[2.1.1]hexanes. Steric effects at bridgehead carbons dictate regioselectivity, favoring C2–C3 bond migration over C1–C2 in ring expansions .
Q. What methodological challenges arise when introducing substituents at the 3-position of this compound?
Direct bromination at the 3-position is hindered by poor enolization. Using strong bases like lithium cyclohexylisopropylamide (LDA) generates the enolate, which reacts with bromine to yield 3-bromo derivatives (e.g., 22 in 60% yield). Alternative routes include functionalizing bicyclo[1.1.0]butane precursors with ketenes or oxadienes under BF3·Et2O catalysis .
Q. How do substitution patterns on bicyclo[2.1.1]hexanes affect their physicochemical properties compared to aromatic analogs?
Replacing ortho-substituted benzenes with bicyclo[2.1.1]hexanes reduces lipophilicity (ΔcLogP = −0.7 to −1.2) and modulates metabolic stability. For example, in agrochemicals like Bixafen, this substitution decreased metabolic half-life (t1/2) by threefold due to altered cytochrome P450 interactions . Geometric parameters (distance between substituents: ~3.1 Å vs. 3.0 Å in benzene) closely mimic ortho-substitution, enabling bioisosteric fidelity .
Q. What strategies resolve contradictions in reported metabolic stability data for bicyclo[2.1.1]hexane-containing compounds?
Variability arises from structural context. For instance, bicyclo[2.1.1]hexane in Conivaptan improved stability (CLint decreased by 61%), while in Lomitapide, it reduced t1/2 by 67%. Case-specific analyses using in vitro assays (e.g., microsomal stability) and computational modeling (e.g., molecular docking) are critical to rationalize these differences .
Q. How can photocatalytic methods diversify substitution patterns on bicyclo[2.1.1]hexanes?
Photocatalytic [2 + 2] cycloadditions of bicyclo[1.1.0]butanes with alkenes enable access to 11 distinct substitution patterns, including bridge- and spiro-functionalized derivatives. For example, benzofuran-derived oxadienes yield spiro-bicyclo[2.1.1]hexanes with >90% selectivity under BF3·Et2O catalysis .
Methodological Resources
- Synthesis Optimization : Use GLC monitoring during photolysis to track product formation and minimize polymerization .
- Bioisostere Validation : Compare geometric parameters (d, r, θ) from X-ray data of bicyclo[2.1.1]hexanes and ortho-benzenes to ensure structural mimicry .
- Metabolic Profiling : Employ human liver microsomes (HLMs) to measure intrinsic clearance (CLint) and t1/2 for structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
